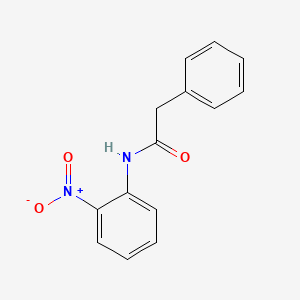

N-(2-nitrophenyl)-2-phenylacetamide

Description

N-(2-Nitrophenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative featuring a nitro group at the ortho position of the phenyl ring attached to the amide nitrogen. This structural motif places the nitro group in a sterically and electronically distinct environment compared to para-substituted analogs.

Properties

IUPAC Name |

N-(2-nitrophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-14(10-11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(18)19/h1-9H,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHZHHXNOKNSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10877422 | |

| Record name | BENZENEACETAMIDE, N-(2-NITROPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10877422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-26-3 | |

| Record name | BENZENEACETAMIDE, N-(2-NITROPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10877422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)-2-phenylacetamide typically involves the reaction of 2-nitroaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the nitro group, using strong nucleophiles like hydroxide ions.

Oxidation: The phenylacetamide moiety can be oxidized under harsh conditions to form corresponding carboxylic acids.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Sodium hydroxide in ethanol or other polar solvents.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Reduction: N-(2-aminophenyl)-2-phenylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Phenylacetic acid derivatives.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound has been investigated for its potential antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting bacterial infections.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The biological activity of N-(2-nitrophenyl)-2-phenylacetamide is primarily attributed to its ability to interact with bacterial enzymes and disrupt their function. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components. Additionally, the compound may inhibit key enzymes involved in bacterial metabolism, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Reactivity in Alkylation Reactions

Alkylation studies on N-substituted 2-phenylacetamides reveal that substituent position and electronic effects dictate reaction pathways. For example:

- N-(4-Nitrophenyl)-2-phenylacetamide (NPA) : Under phase-transfer catalysis (PTC), benzylation yields both N- and O-alkylation products, with an N/O ratio of 1.16–9.30, indicating competitive O-alkylation due to the nitro group’s electron-withdrawing nature .

- N-(2-Nitrophenyl)-2-phenylacetamide : While direct data are absent, steric hindrance from the ortho-nitro group may further reduce N-alkylation efficiency compared to the para isomer. This aligns with trends observed in other ortho-substituted acetamides, where steric effects dominate over electronic effects .

- N-Phenyl-2-phenylacetamide (PPA) : Lacking electron-withdrawing groups, PPA predominantly undergoes N-alkylation (N/O ratio >10), highlighting the nitro group’s role in shifting selectivity toward O-alkylation .

Table 1: Alkylation Selectivity of N-Substituted 2-Phenylacetamides

| Compound | Substituent Position | N/O Ratio | Dominant Pathway |

|---|---|---|---|

| N-(4-Nitrophenyl)-2-PA | Para | 1.16–9.30 | O-Alkylation |

| N-(2-Nitrophenyl)-2-PA* | Ortho | Inferred lower | O-Alkylation |

| N-Phenyl-2-PA | None | >10 | N-Alkylation |

| N-(4-Chlorophenyl)-2-PA | Para | 2.5–8.0 | O-Alkylation |

*Predicted based on steric/electronic effects .

Structural and Crystallographic Insights

X-ray diffraction data for related compounds highlight substituent effects on molecular geometry:

- N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide : Exhibits planar acetamide moieties and stabilized intramolecular hydrogen bonds, which enhance crystallinity .

- This compound : The ortho-nitro group likely induces torsional strain in the phenyl ring, reducing planarity compared to para-substituted analogs. This could affect solubility and melting points .

Table 2: Key Structural Parameters

| Compound | Bond Length (C-Nitro, Å) | Dihedral Angle (Amide-Phenyl, °) |

|---|---|---|

| N-(4-Nitrophenyl)-2-PA | 1.47 (avg.) | 15–20 |

| N-(2-Nitrophenyl)-2-PA* | ~1.45–1.50 | 25–30 (predicted) |

| N-Phenyl-2-PA | N/A | 10–15 |

*Estimated based on steric constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.